Evidence Item 1: Enhanced Lipophilicity Drives Superior Predicted Membrane Permeability
The target compound exhibits a calculated LogP of 4.3006, which is higher than the structurally related 2-amino-5-(4-trifluoromethoxyphenyl)pyridine (LogP 3.1595) and 2-[3-(trifluoromethoxy)phenyl]pyridine (LogP 3.6472), indicating increased lipophilicity . Higher LogP values within an optimal range (typically 1-5) are associated with improved passive diffusion across biological membranes, a critical parameter for oral bioavailability and cell-based assay performance [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP 4.3006 |
| Comparator Or Baseline | 2-Amino-5-(4-trifluoromethoxyphenyl)pyridine: LogP 3.1595; 2-[3-(Trifluoromethoxy)phenyl]pyridine: LogP 3.6472 |
| Quantified Difference | ΔLogP +1.1411 vs. 2-amino analog; ΔLogP +0.6534 vs. 3'-substituted analog |
| Conditions | ACD/Labs Percepta LogP prediction algorithm as reported by ChemSrc and Leyan |
Why This Matters
The higher LogP value of the target compound suggests superior membrane permeability compared to these specific analogs, making it a more promising starting point for oral drug development.
- [1] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
